Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate
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Description
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that similar reactions could be involved in the chemistry of “Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate”, but the search results do not provide specific details.Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Antihypertensive Agents
Compounds related to Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate have been synthesized and evaluated for their antihypertensive α-blocking activity. These compounds have shown good activity and low toxicity, indicating potential applications in treating hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Aldose Reductase Inhibitors for Diabetic Complications
A series of iminothiazolidin-4-one acetate derivatives, structurally related to the query compound, have been synthesized and evaluated as inhibitors of aldose reductase, a key enzyme involved in the development of diabetic complications. Some derivatives demonstrated significant inhibitory potency, suggesting their potential as novel therapeutic agents (Ali et al., 2012).
Antitumor Activity
The synthesis and biological evaluation of various thiazole derivatives have been conducted to assess their antitumor properties. These studies have led to the identification of compounds with selective growth inhibitory properties against human cancer cell lines, offering insights into the development of new anticancer drugs (Kashiyama et al., 1999).
Chemical Synthesis and Material Science Applications
Antimicrobial Agents
Research has also focused on synthesizing and evaluating the antimicrobial properties of thiazole derivatives. These studies have yielded compounds with moderate activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Sah et al., 2014).
N-Heterocyclic Carbene-Silver(I) Acetate Complexes
N-heterocyclic carbene-silver(I) acetate complexes derived from thiazole compounds have been synthesized and evaluated for their antibacterial activity and cytotoxicity against cancer cell lines. These complexes have shown promise as both antimicrobial agents and potential anticancer drugs (Hackenberg et al., 2013).
Antioxidant Agents
Thiazole derivatives have been explored for their antioxidant properties through synthesis, molecular modeling, and docking studies. These efforts aim to understand their mechanism of action and potential as antioxidant agents (Hossan, 2020).
Properties
IUPAC Name |
methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-17(24)11-16-18(14-5-3-2-4-6-14)21-20(27-16)22-19(25)15-9-7-13(12-23)8-10-15/h2-10,12H,11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMIWWUJARGQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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